molecular formula C20H18N6O2S B2654669 N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863459-39-6

N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2654669
CAS No.: 863459-39-6
M. Wt: 406.46
InChI Key: CAQZGFZZNJJLHO-UHFFFAOYSA-N
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Description

Introduction to Triazolopyrimidine Research Framework

Historical Evolution of Triazolopyrimidine Chemistry

The triazolopyrimidine nucleus emerged as a synthetic target in the mid-20th century, with early work focusing on condensation reactions between 1,3-dicarbonyl compounds and aminotriazoles. A pivotal advancement came in 2008 with the isolation of essramycin , the first naturally occurring triazolopyrimidine antibiotic from Streptomyces species, which demonstrated broad-spectrum antibacterial activity (MIC: 2–8 μg/mL). This discovery validated the scaffold’s biological relevance and spurred synthetic innovations.

Key milestones include:

  • Aza-Wittig Reactions : Enabled rapid assembly of the triazolopyrimidine core through phosphorus-mediated cyclization.
  • Metal Complexation : The 2010s saw triazolopyrimidines repurposed as ligands for platinum and zinc complexes, enhancing antiparasitic activity against Trypanosoma cruzi (EC~50~: 1.2–8.7 μM).
  • Ticagrelor Synthesis : Patent EP2570405A1 (2011) detailed optimized routes for the anticoagulant ticagrelor, highlighting the scaffold’s industrial applicability.

These advances laid the groundwork for derivatives like the target compound, which integrates a sulfanyl acetamide side chain—a structural motif linked to enhanced pharmacokinetic properties.

Significance in Contemporary Medicinal Chemistry

Triazolopyrimidines occupy a privileged position in drug design due to their:

  • Structural Modularity : The core supports substitutions at C5, C7, and N3 positions, enabling fine-tuning of electronic and steric properties. For example, C7 modifications in anti-tubercular triazolopyrimidines reduced MIC values against Mycobacterium tuberculosis to 0.12–0.5 μg/mL.
  • Diverse Bioactivity :
    • Antibacterial : Essramycin’s dual activity against Gram-positive and Gram-negative pathogens.
    • Antiparasitic : Zinc-triazolopyrimidine complexes inhibit Trypanosoma cruzi proliferation by disrupting sterol biosynthesis.
    • Anticoagulant : Ticagrelor’s P2Y~12~ receptor antagonism.

The target compound’s 3-(4-methylphenyl)triazolo[4,5-d]pyrimidine core and N-(3-methoxyphenyl)sulfanyl acetamide side chain suggest potential dual-targeting capabilities, leveraging both heterocyclic rigidity and sulfur-based hydrogen bonding.

Research Trajectory and Scientific Scope

Current research prioritizes:

  • Synthetic Efficiency : Multi-step sequences (e.g., 9-step ticagrelor synthesis) are being streamlined via one-pot methodologies.
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents, as exemplified by C5-aryl and C7-amine modifications in anti-tubercular analogs.
  • Hybrid Molecules : Fusion with acetamide groups, as seen in the target compound, aims to improve solubility and target engagement.
Table 1: Representative Triazolopyrimidine Derivatives and Applications
Compound Core Substitution Biological Activity Reference
Essramycin C5=H, C7=OH Antibacterial
Zn(II)-7atp Complex C7=NH~2~, Zn(II) chelate Antiparasitic (EC~50~: 2.3 μM)
Ticagrelor C5=cyclopentyl, C7=NH Anticoagulant
Target Compound C3=4-methylphenyl, C7=S Under investigation N/A

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-6-8-15(9-7-13)26-19-18(24-25-26)20(22-12-21-19)29-11-17(27)23-14-4-3-5-16(10-14)28-2/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZGFZZNJJLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, potentially forming new derivatives. Common reagents and conditions for these reactions include the use of specific solvents, controlled temperatures, and catalysts to drive the reactions to completion.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit key kinases involved in tumor progression. Research has shown that similar compounds can effectively target cancer cell lines such as A549 (lung cancer) with IC50 values in the low micromolar range .
  • Case Studies : In vitro assays demonstrated that related compounds led to significant growth inhibition in various cancer models, suggesting that the structural features of N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide could be optimized for enhanced efficacy against specific cancers.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor , which is relevant for conditions like asthma and arthritis. The structure-activity relationship (SAR) studies indicate the potential for further optimization to enhance these properties .

Research Findings

A summary of findings related to the compound's applications is presented in the following table:

Application Description Research Findings
Anticancer ActivityInduces apoptosis; inhibits kinases involved in tumor progressionSignificant inhibition of A549 cell line with IC50 values around 2.24 µM .
Anti-inflammatory EffectsPotential inhibitor of 5-lipoxygenaseDocking studies indicate promising interactions; further optimization needed .
Mechanism InsightsInteractions with cellular pathways leading to apoptosis and inflammation controlRelated compounds show diverse biological activities across various assays .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The triazolopyrimidine core may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. Pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficacy Data: Empirical studies on the target compound are sparse. methyl groups) could shift selectivity or potency.
  • Metabolic Stability : The sulfanyl group may confer resistance to hydrolysis compared to sulfonamides, as seen in flumetsulam .
  • Knowledge Gaps: Further studies are needed to validate targets, environmental fate, and cross-resistance risks with existing agrochemicals.

Biological Activity

N-(3-methoxyphenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazolo-pyrimidines, which have garnered significant interest in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds within the triazolo[4,5-d]pyrimidine class. For instance, derivatives of this scaffold have demonstrated significant activity against various cancer cell lines. In particular, one study reported that a related compound exhibited IC50 values of 1.91 µM and 3.28 µM against lung cancer cell lines H1650 and A549, respectively, while showing lower toxicity towards normal cell lines (GES-1) with an IC50 of 27.43 µM .

The mechanism by which this compound exerts its effects involves several pathways:

  • Induction of Apoptosis : The compound may induce apoptosis through intrinsic pathways, as indicated by studies showing cell cycle arrest at the G2/M phase and inhibition of colony formation in cancer cell lines .
  • Inhibition of USP28 : Related triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a target implicated in cancer progression. One such compound showed an IC50 of 1.10 µM against USP28 and affected cellular proliferation and EMT progression in gastric cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the phenyl rings and the presence of specific functional groups significantly influence biological activity. For instance:

  • The presence of hydrophobic aromatic groups enhances activity.
  • Substituents on the thiourea moiety are critical for increasing potency against cancer cell lines .

Case Study 1: Synthesis and Evaluation

A series of [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids were synthesized and evaluated for their biological activity. Among these compounds, one derivative showed remarkable antiproliferative effects on lung cancer cells while being less toxic to normal cells. This highlights the potential for designing targeted therapies using this scaffold .

Case Study 2: Inhibition Studies

In another study focusing on USP28 inhibitors, several derivatives were synthesized and tested for their binding affinity and inhibitory effects on cancer cell proliferation. Compound 19 from this series was particularly notable for its selectivity and potency against USP28, suggesting that similar derivatives could be developed from the triazolo-pyrimidine framework for therapeutic applications in oncology .

Table 1: Biological Activity Summary

Compound NameTarget Cell LinesIC50 (µM)Toxicity (GES-1)
Compound 5rH16501.9127.43
Compound 19Gastric CancerN/AN/A

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Hydrophobic Aromatic GroupsIncreased potency
Thiourea Moiety SubstituentsCritical for activity enhancement

Q & A

Q. Why do in vitro IC₅₀ values vary across studies for similar compounds?

  • Methodological Answer : Variability often stems from assay conditions (e.g., ATP concentration in kinase assays or cell line selection). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and report results with error margins. For triazolo-pyrimidines, IC₅₀ differences of ±0.5 µM were resolved by normalizing to protein concentration and incubation time .

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